molecular formula C8H5F2NO2 B2931420 6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 865106-47-4

6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B2931420
CAS RN: 865106-47-4
M. Wt: 185.13
InChI Key: WNXKEIFWEKFERH-UHFFFAOYSA-N
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Description

6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound . It is a derivative of benzoxazine and serves as a building block for various natural and synthetic organic compounds .


Synthesis Analysis

This compound can be synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 . Other methods include hydrogenation in the presence of Raney nickel in ethanol to give a cyclic product .


Molecular Structure Analysis

The molecular formula of this compound is C9H7F2NO . Its molecular weight is 183.15 g/mol . The compound has a topological polar surface area of 29.1 Ų .


Chemical Reactions Analysis

The compound can undergo hydrogenation in the presence of Raney nickel in ethanol to give a cyclic product . It has also been used in the synthesis of pyrimidine conjugates .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 183.15 g/mol . It has a topological polar surface area of 29.1 Ų . The compound has a rotatable bond count of 0 .

Advantages and Limitations for Lab Experiments

6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one has several advantages as a research tool. It is stable, easy to synthesize, and has a high purity level. However, there are also limitations to its use. This compound has low solubility in water, which can make it difficult to use in certain experiments. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in certain assays.

Future Directions

There are several future directions for research involving 6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one. One area of research involves the development of novel this compound derivatives with improved anticancer activity and reduced toxicity. Another area of research involves the use of this compound as a potential therapeutic agent for other diseases, such as Alzheimer's disease and cardiovascular disease. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential interactions with other signaling pathways.

Scientific Research Applications

6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one has been the subject of several scientific studies due to its potential applications in various fields. One area of research involves its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

6,8-difluoro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXKEIFWEKFERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865106-47-4
Record name 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Commercially available 2-amino-4,6-difluorophenol (1 g, 6.9 mmol) and bromo acetyl bromide (0.9 mL, 10.3 mmol) were reacted according to the procedure for Intermediate 60 to afford the product as a solid, 208 mg (16%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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